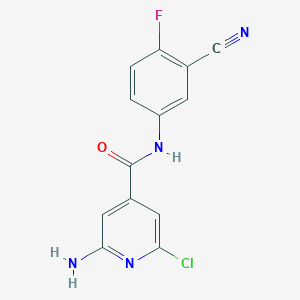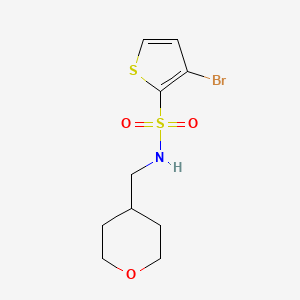
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors. It is a small molecule drug that has been developed for the treatment of autoimmune disorders such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
Janus kinases (JAKs) are a family of intracellular enzymes that play a key role in the signaling pathways that regulate immune system function. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile reduces the activation of T-cells and other immune cells, which leads to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune disorders. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also reduces the activation and proliferation of T-cells, which play a key role in the immune response. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been shown to reduce the severity of joint inflammation and damage in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified, which makes it an attractive target for drug development. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile also has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways that regulate immune system function. However, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has some limitations for lab experiments. It is a highly potent drug that can have off-target effects, which can complicate the interpretation of experimental results. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can have variable pharmacokinetics in different animal models, which can affect the efficacy of the drug in preclinical studies.
Future Directions
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has several potential future directions for research. One area of research is to investigate the efficacy of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile in combination with other drugs for the treatment of autoimmune disorders. Another area of research is to develop more selective JAK3 inhibitors that have fewer off-target effects. In addition, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be used as a tool to study the role of JAK3 in immune system function and the pathogenesis of autoimmune disorders. Finally, (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile can be used as a starting point for the development of new drugs that target the JAK-STAT signaling pathway for the treatment of autoimmune disorders.
Synthesis Methods
The synthesis of (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is cyclized with phosphorus oxychloride to form the oxazole ring. The resulting compound is then reacted with a nitrile to form (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile.
Scientific Research Applications
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile has been extensively studied for its potential therapeutic applications in the treatment of autoimmune disorders. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease in preclinical and clinical studies. (E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-3-1-9(2-4-11)7-10(8-14)12-5-6-15-16-12/h1-7H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBRWUATKOCQZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=CC=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-2-(1,2-oxazol-5-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl-(3-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7555132.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7555138.png)
![2-[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555140.png)
![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)
![2,4,6-trimethyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7555171.png)

![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![(4E)-2-ethyl-4-[(2-phenylmethoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7555194.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)

![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)